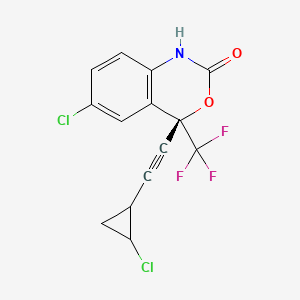
Protionamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protionamide-d5 is a deuterium-labeled derivative of protionamide, a thioamide compound used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .
Chemical Reactions Analysis
Types of Reactions
Protionamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Protionamide-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and reactivity of thioamides.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of protionamide.
Mechanism of Action
Protionamide-d5 exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria . The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Ethionamide: Another thioamide used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug with a similar mechanism of action.
Thioacetazone: Used in combination with other antitubercular drugs.
Uniqueness
Protionamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic pathways, leading to a better understanding of the drug’s behavior in the body .
Properties
CAS No. |
1330261-26-1 |
|---|---|
Molecular Formula |
C₉H₇D₅N₂S |
Molecular Weight |
185.3 |
Synonyms |
2-(Propyl-d5)-4-pyridinecarbothioamide; 2-(Propyl-d5)thioisonicotinamide; 2-(Propyl-d5)isonicotinylthioamide; 9778 R. P.-d5; Ektebin-d5; Prothionamide-d5; Protion-d5; Protionamid-d5; Protionizina-d5; RP 9778-d5; TH 1321-d5; Tebeform-d5; Trevintix-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)
![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)

![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
